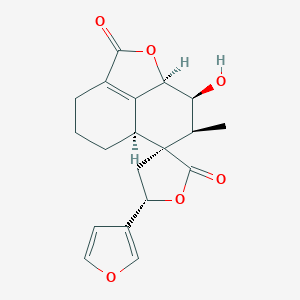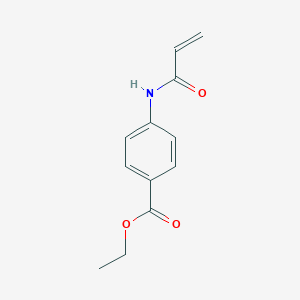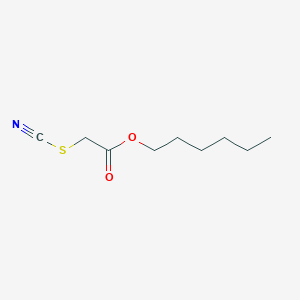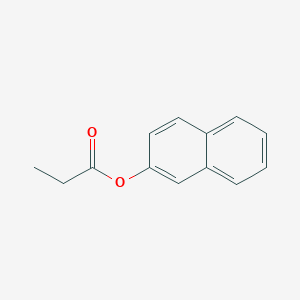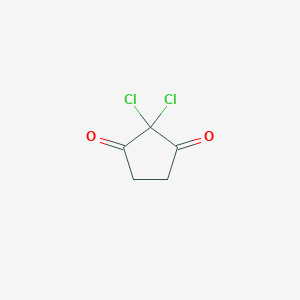
1,3-Cyclopentanedione, 2,2-dichloro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Cyclopentanedione, 2,2-dichloro- is a compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is also known as acetylacetone, and it is widely used in various applications such as organic synthesis, pharmaceuticals, and industrial processes. In
科学研究应用
1,3-Cyclopentanedione, 2,2-dichloro- has various scientific research applications. It is widely used in the synthesis of organic compounds, particularly in the preparation of chelating agents and metal complexes. It is also used in the preparation of pharmaceuticals, such as anticoagulants, antibacterials, and antifungal agents. Additionally, it is used as a reagent in various industrial processes, such as the production of polymers and resins.
作用机制
The mechanism of action of 1,3-Cyclopentanedione, 2,2-dichloro- is not fully understood. However, it is believed to act as a chelating agent, forming complexes with metal ions. This property makes it useful in various applications, such as the removal of heavy metals from wastewater.
生化和生理效应
There is limited information available on the biochemical and physiological effects of 1,3-Cyclopentanedione, 2,2-dichloro-. However, studies have shown that it has low toxicity levels, and it is not considered to be a significant health hazard.
实验室实验的优点和局限性
One of the main advantages of using 1,3-Cyclopentanedione, 2,2-dichloro- in lab experiments is its ability to form stable complexes with metal ions. This property makes it useful in various analytical techniques, such as chromatography and spectrophotometry. However, it is important to note that the reactivity of this compound can be affected by pH and temperature, which can limit its use in certain experiments.
未来方向
There are several future directions for the use of 1,3-Cyclopentanedione, 2,2-dichloro-. One potential area of research is the development of new pharmaceuticals based on this compound. Additionally, further studies could be conducted to explore its potential applications in the field of environmental remediation, particularly in the removal of heavy metals from contaminated soil and water. Further research could also be conducted to explore the potential use of this compound in the production of new materials, such as polymers and resins.
Conclusion
In conclusion, 1,3-Cyclopentanedione, 2,2-dichloro- is a compound with unique properties that make it useful in various scientific research applications. Its ability to form stable complexes with metal ions makes it useful in the synthesis of organic compounds and pharmaceuticals, as well as in various industrial processes. While there is limited information available on its biochemical and physiological effects, it is considered to be a low toxicity compound. Further research is needed to explore its potential applications in the field of environmental remediation, pharmaceuticals, and material science.
合成方法
The synthesis of 1,3-Cyclopentanedione, 2,2-dichloro- can be achieved by the reaction of acetylacetone with chlorine gas. The reaction takes place under mild conditions and yields a high purity product. This method of synthesis is widely used in the industry due to its simplicity and cost-effectiveness.
属性
CAS 编号 |
14203-21-5 |
|---|---|
产品名称 |
1,3-Cyclopentanedione, 2,2-dichloro- |
分子式 |
C5H4Cl2O2 |
分子量 |
166.99 g/mol |
IUPAC 名称 |
2,2-dichlorocyclopentane-1,3-dione |
InChI |
InChI=1S/C5H4Cl2O2/c6-5(7)3(8)1-2-4(5)9/h1-2H2 |
InChI 键 |
ISMFBRUJOYJZQC-UHFFFAOYSA-N |
SMILES |
C1CC(=O)C(C1=O)(Cl)Cl |
规范 SMILES |
C1CC(=O)C(C1=O)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-amino-3-[4-(2,4-dinitrophenoxy)phenyl]propanoic Acid](/img/structure/B87981.png)

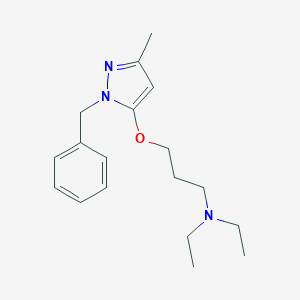
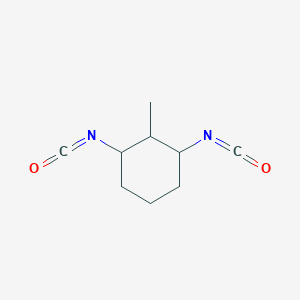
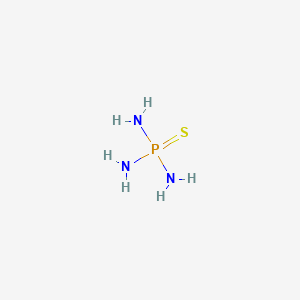

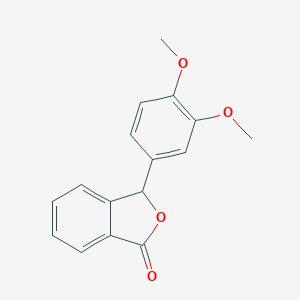

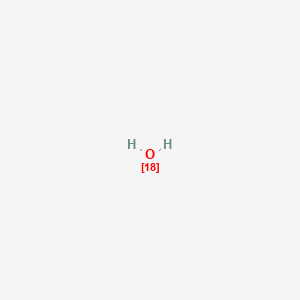
![2-[(3R,3aR,5aS,6S,7S,9aR,9bS)-6-(2-hydroxyethyl)-3a,6-dimethyl-3-[(2R)-6-methylheptan-2-yl]-2,3,4,5,5a,7,8,9,9a,9b-decahydro-1H-cyclopenta[a]naphthalen-7-yl]ethanol](/img/structure/B88017.png)
